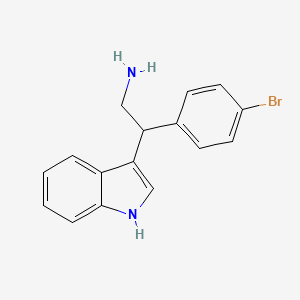

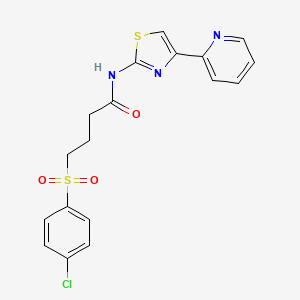

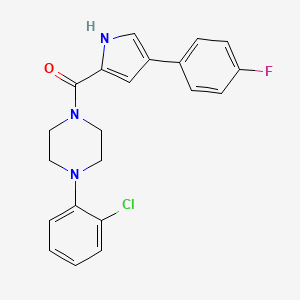

![molecular formula C16H17NO4S B2409202 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1396869-23-0](/img/structure/B2409202.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has shown potential in scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide's applications in scientific research primarily revolve around its synthesis and potential uses in pharmacological compositions. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide showcases the methodological advancements in creating compounds with potential biological activity, including the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which are of interest for their structural and reactive properties (Nikonov et al., 2016). These compounds, through their hydrolysis to form silanols, reveal a pathway for the creation of novel chemical entities with potential application in drug development.

Antitumor Activity

Research into the antitumor activity of compounds related to this compound is ongoing. Studies on derivatives, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide bearing different heterocyclic ring systems, have been synthesized and screened for potential antitumor activity. This research is crucial for identifying new therapeutic agents against cancer. For example, certain compounds have been found to exhibit considerable anticancer activity against various cancer cell lines, demonstrating the relevance of structural modifications in enhancing biological activity (Yurttaş et al., 2015).

Allelochemical Transformation

Another significant application of related compounds is in the study of allelochemicals, such as benzoxazolinone and benzoxazinone derivatives found in agricultural crops like wheat, rye, and maize. These compounds undergo microbial transformation in the soil, producing a variety of products, including acetamides. Understanding these transformation pathways can aid in the purposeful exploitation of allelopathic properties to enhance crop protection and yield (Fomsgaard et al., 2004).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of pharmaceutical compounds, such as paracetamol, is also a field of interest. Studies have identified the degradation pathways and breakdown products of paracetamol under UV/H2O2 treatment, providing insights into environmental and biological degradation mechanisms. This research contributes to our understanding of drug metabolism and the environmental impact of pharmaceuticals (Vogna et al., 2002).

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-16(19,9-17-15(18)8-12-3-2-6-22-12)11-4-5-13-14(7-11)21-10-20-13/h2-7,19H,8-10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFFHVUKGUBQBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)

![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)

![7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2409141.png)